

Peptide T TFA: A Technical Guide to its Biological Functions and Properties

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Compound of Interest		
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Abstract

This technical guide provides an in-depth overview of Peptide T trifluoroacetate (TFA), a synthetic octapeptide derived from the V2 region of the HIV-1 envelope protein gp120. This document details its primary biological functions as an HIV entry inhibitor, its neuroprotective properties, and its immunomodulatory effects. A key focus is the peptide's mechanism of action, which involves the blockade of the HIV gp120 protein's interaction with the CCR5 coreceptor, a critical step in the viral entry process for R5-tropic HIV strains. This guide summarizes available quantitative data on its bioactivity, provides detailed methodologies for key experimental procedures, and presents visual representations of its signaling pathways and experimental workflows to support further research and development.

Introduction

Peptide T is an eight-amino-acid peptide (Ala-Ser-Thr-Thr-Asn-Tyr-Thr) that has garnered significant interest for its therapeutic potential, primarily in the context of HIV infection.[1][2] Its trifluoroacetate (TFA) salt form is a common result of the solid-phase synthesis and purification process.[3][4] The peptide and its stabilized analog, D-Ala1-peptide T-amide (DAPTA), have been the subject of numerous preclinical and clinical investigations.[5] This guide aims to consolidate the current scientific understanding of **Peptide T TFA**, with a focus on its core biological functions and properties relevant to researchers and drug development professionals.



Biological Functions Antiviral Activity: HIV Entry Inhibition

The principal and most well-documented biological function of Peptide T is its ability to inhibit the entry of HIV into host cells.[5] This activity is specific to HIV strains that utilize the C-C chemokine receptor type 5 (CCR5) as a co-receptor for entry, which are the predominant strains in the early and middle stages of infection.[6]

Mechanism of Action: Peptide T acts as a competitive antagonist at the CCR5 receptor.[6][7] It blocks the binding of the viral envelope glycoprotein gp120 to CCR5, a crucial interaction that follows the initial binding of gp120 to the primary CD4 receptor.[1][6] By obstructing this secondary binding step, Peptide T prevents the conformational changes in gp120 that are necessary for the fusion of the viral and cellular membranes, thereby inhibiting viral entry.[1]

Neuroprotective Effects

Beyond its antiviral properties, Peptide T has demonstrated significant neuroprotective effects. The HIV gp120 protein is known to be neurotoxic, contributing to HIV-associated neurocognitive disorders (HAND). Peptide T has been shown to protect neurons from the toxic effects of gp120 in vitro.[8] This neuroprotection is thought to be mediated through its interaction with CCR5, which is expressed on microglia, the resident immune cells of the central nervous system. By blocking gp120's interaction with these cells, Peptide T may mitigate the inflammatory and neurotoxic cascades initiated by the viral protein.

Immunomodulatory Effects

Peptide T exhibits immunomodulatory properties by influencing cytokine production. In vitro studies have shown that Peptide T can induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by human Th2 cells and peripheral blood mononuclear cells (PBMCs) at a concentration of 10^{-8} M.[9] Conversely, at a concentration of 10^{-9} M, it significantly inhibits the production of the pro-inflammatory cytokine Interferon-gamma (IFN-y) by PBMCs.[9] This suggests a potential role for Peptide T in shifting the immune response towards a less inflammatory Th2 phenotype.

Quantitative Data



The following tables summarize the available quantitative data on the biological activity of Peptide T and its analog, DAPTA.

Compound	Assay	Target	Cell Line/System	IC50 (nM)	Reference
DAPTA	gp120 Binding Inhibition	gp120 Bal	CCR5	0.06	[6]
DAPTA	gp120 Binding Inhibition	gp120 CM235	CCR5	0.32	[6]

Table 1: Inhibitory Concentration (IC50) of DAPTA in gp120 Binding Assays.

Compound	Assay	Target	Cell Line/System	Peak Inhibitory Concentratio n (M)	Reference
Peptide T	HIV-1 Replication	R5 & R5/X4 HIV-1 strains	MDMs, microglia, primary CD4+ T cells	10 ⁻¹² - 10 ⁻⁹	[10]

Table 2: Peak Inhibitory Concentrations of Peptide T in HIV-1 Replication Assays.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of Peptide T.

Solid-Phase Peptide Synthesis (SPPS) of Peptide T TFA

This protocol outlines the general steps for the synthesis of Peptide T using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which results in the peptide as a TFA salt after cleavage



and purification.

Workflow for Fmoc-based Solid-Phase Peptide Synthesis



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Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Methodology:

- Resin Preparation: Start with a suitable solid support resin, such as Rink Amide resin for a C-terminal amide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[11]
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating it with a solution of 20% piperidine in DMF.[10]
- Amino Acid Coupling: Activate the C-terminus of the first Fmoc-protected amino acid
 (Threonine for Peptide T) using a coupling reagent like HBTU/HOBt in the presence of a
 base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the
 deprotected resin and allow the coupling reaction to proceed.
- Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
- Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the Peptide T sequence (Tyr, Asn, Thr, Thr, Thr, Ser, Ala).
- Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide
 from the resin and simultaneously remove the side-chain protecting groups using a cleavage
 cocktail. A common cocktail consists of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5%
 triisopropylsilane (TIS).[11]



- Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13]
- Analysis: Confirm the identity and purity of the synthesized Peptide T TFA using liquid chromatography-mass spectrometry (LC-MS).[12]

Antiviral Activity Assays

The MAGI assay is a cell-based assay to quantify HIV-1 infection.

Methodology:

- Cell Seeding: Seed HeLa-CD4-LTR-β-gal cells (MAGI cells) in 96-well plates and incubate overnight.
- Treatment: Pre-incubate the cells with various concentrations of Peptide T TFA for a specified time.
- Infection: Infect the cells with a CCR5-tropic strain of HIV-1.
- Incubation: Incubate the infected cells for 48 hours to allow for viral entry, replication, and expression of the Tat protein.
- Staining: Fix the cells and stain for β-galactosidase activity using X-gal. The Tat protein produced upon successful viral infection transactivates the LTR promoter, leading to the expression of β-galactosidase.
- Quantification: Count the number of blue-stained cells (infected cells) under a microscope. A
 reduction in the number of blue cells in the presence of Peptide T indicates antiviral activity.

This assay provides a quantitative measure of HIV-1 entry by using a virus that carries a luciferase reporter gene.[2][14]

Methodology:

 Cell Seeding: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene) in 96-well plates.



- Treatment: Treat the cells with different concentrations of **Peptide T TFA**.
- Infection: Add pseudotyped HIV-1 particles carrying the luciferase gene. These viral particles have the envelope proteins of a CCR5-tropic strain.
- Incubation: Incubate for 48-72 hours.
- Lysis: Lyse the cells to release the cellular contents, including any expressed luciferase.
- Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[8][15] A decrease in luminescence in the presence of Peptide T indicates inhibition of viral entry.

Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of Peptide T to inhibit the migration of cells, such as monocytes, towards a chemoattractant.[5][16][17]

Methodology:

- Chamber Setup: Use a Boyden chamber, which consists of two compartments separated by a microporous membrane.
- Chemoattractant: Place a chemoattractant for CCR5, such as MIP-1β or RANTES, in the lower chamber.
- Cell Preparation: Isolate monocytes from peripheral blood.
- Treatment: Pre-incubate the monocytes with various concentrations of **Peptide T TFA**.
- Cell Seeding: Place the treated monocytes in the upper chamber.
- Incubation: Incubate the chamber for a period to allow for cell migration through the membrane towards the chemoattractant.
- Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane and count them



under a microscope. A reduction in the number of migrated cells in the presence of Peptide T indicates an inhibitory effect on chemotaxis.

Signaling Pathways

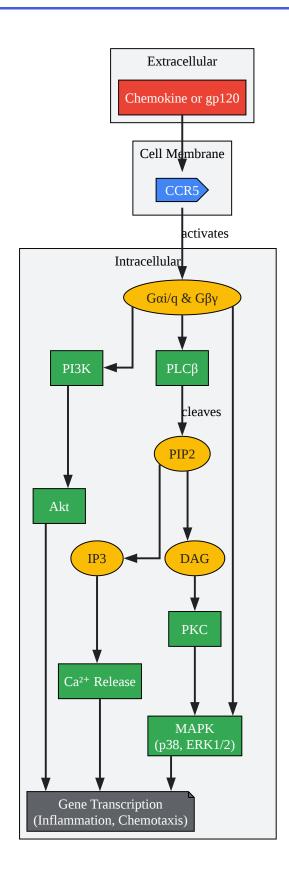
Peptide T, as a CCR5 antagonist, modulates the signaling pathways initiated by this G-protein coupled receptor (GPCR). The following diagrams illustrate the canonical CCR5 signaling pathway and how Peptide T interferes with it.

CCR5 Signaling Pathway

Upon binding of its natural chemokine ligands (e.g., RANTES, MIP- 1α , MIP- 1β) or HIV gp120, CCR5 undergoes a conformational change, leading to the activation of intracellular signaling cascades.[7][18]

Canonical CCR5 Signaling Cascade





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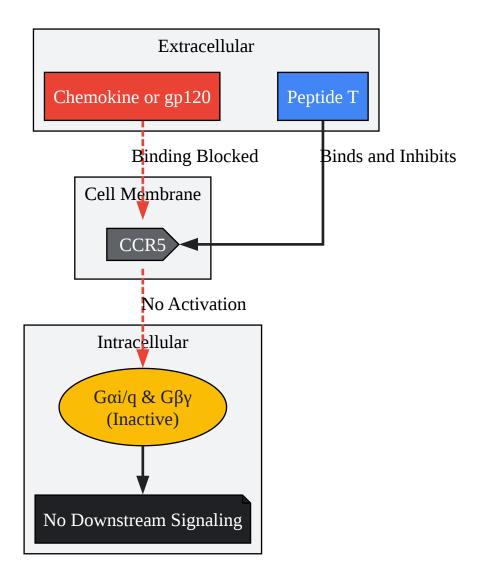
Caption: Simplified CCR5 signaling pathway upon agonist binding.



Inhibition of CCR5 Signaling by Peptide T

Peptide T competitively binds to CCR5, preventing the binding of natural ligands and HIV gp120, thereby blocking the initiation of the downstream signaling cascade.

Inhibitory Action of Peptide T on CCR5 Signaling



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Caption: Peptide T blocks ligand binding to CCR5, preventing signal transduction.

Conclusion



Peptide T TFA and its analogs represent a promising class of compounds with multifaceted biological activities. Their primary role as HIV entry inhibitors targeting the CCR5 co-receptor is well-established, and their neuroprotective and immunomodulatory effects further enhance their therapeutic potential. This technical guide provides a consolidated resource for researchers and drug development professionals, offering key data, experimental methodologies, and visual representations of the underlying molecular mechanisms. Further research is warranted to fully elucidate the clinical utility of Peptide T and to develop next-generation therapeutics based on its structure and mechanism of action.

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